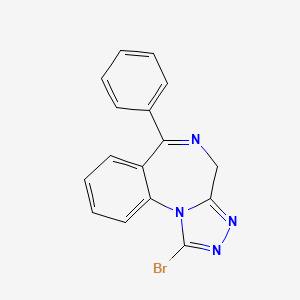
Aniline;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline; perchloric acid is a compound formed by the combination of aniline (C6H5NH2) and perchloric acid (HClO4). Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with a benzene ring attached to an amino group. Perchloric acid is a strong mineral acid and a powerful oxidizer. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Aniline can be synthesized through the reduction of nitrobenzene using reducing agents such as iron and hydrochloric acid.
Industrial Production: Industrially, aniline is produced by the catalytic hydrogenation of nitrobenzene.
Types of Reactions:
Oxidation: Aniline can undergo oxidation to form compounds such as azobenzene and nitrosobenzene.
Reduction: Aniline can be reduced to cyclohexylamine using hydrogen in the presence of a nickel catalyst.
Substitution: Aniline undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products:
Oxidation Products: Azobenzene, nitrosobenzene.
Reduction Products: Cyclohexylamine.
Substitution Products: Nitroaniline, sulfanilic acid, halogenated anilines.
Aplicaciones Científicas De Investigación
Aniline; perchloric acid has diverse applications in various fields:
Mecanismo De Acción
The mechanism of action of aniline; perchloric acid involves the interaction of the amino group of aniline with various molecular targets. Aniline can act as a nucleophile, participating in nucleophilic substitution reactions. Perchloric acid, being a strong acid, can protonate substrates, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Hydrochloric Acid (HCl): A strong acid but less oxidizing compared to perchloric acid.
Sulfuric Acid (H2SO4): Another strong acid with different oxidizing properties.
Nitric Acid (HNO3): A strong oxidizing acid, often used in nitration reactions.
Uniqueness: Aniline; perchloric acid is unique due to the combination of an aromatic amine with a powerful oxidizing acid. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Propiedades
Número CAS |
14796-11-3 |
|---|---|
Fórmula molecular |
C6H8ClNO4 |
Peso molecular |
193.58 g/mol |
Nombre IUPAC |
aniline;perchloric acid |
InChI |
InChI=1S/C6H7N.ClHO4/c7-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H,7H2;(H,2,3,4,5) |
Clave InChI |
WTAMDGKQBVDTBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N.OCl(=O)(=O)=O |
SMILES canónico |
C1=CC=C(C=C1)N.OCl(=O)(=O)=O |
Sinónimos |
aniline aniline aluminium salt aniline dihydrofluoride aniline diphosphate (1:1) aniline diphosphate (3:1) aniline diphosphate (4:1) aniline hydrobromide aniline hydrochloride aniline hydrochloride-(14)C-labeled cpd aniline hydrochloride-(15)N-labeled cpd aniline hydrofluoride aniline hydrogen iodide aniline monosulfate aniline nitrate aniline perchlorate aniline phosphate (1:1) aniline phosphate (1:2) aniline phosphate (2:1) aniline phosphonate (1:1) aniline sulfate aniline sulfate (2:1) aniline sulfate (2:1), (14)C-labeled cpd aniline, (13)C-labeled cpd aniline, (14)C-labeled cpd aniline, 15N-labeled cpd aniline, 2-(13)C-labeled cpd aniline, 3-(13)C-labeled cpd aniline, 3H-labeled cpd aniline, 4-(13)C-labeled cpd aniline, conjugate acid aniline, ion(1+) aniline, magnesium (1:1) salt aniline, monolithium salt aniline, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)


![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)


